4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one

Description

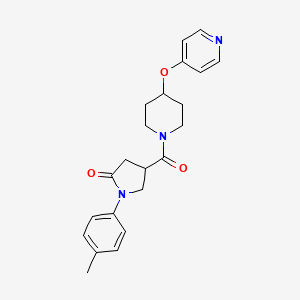

The compound 4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core substituted with a p-tolyl group (4-methylphenyl) at the 1-position and a 4-(pyridin-4-yloxy)piperidine-1-carbonyl moiety at the 4-position. This design integrates key pharmacophoric elements observed in central nervous system (CNS)-targeting agents, including:

- Pyrrolidin-2-one: A lactam ring that enhances metabolic stability and modulates solubility .

- Piperidine-carbonyl linkage: A common motif in acetylcholinesterase (AChE) inhibitors (e.g., donepezil analogs) and α1-adrenergic antagonists .

- p-Tolyl and pyridin-4-yloxy groups: These substituents likely influence lipophilicity and target engagement, with the methyl group on p-tolyl enhancing membrane permeability compared to electron-withdrawing groups like chlorine .

Properties

IUPAC Name |

1-(4-methylphenyl)-4-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-16-2-4-18(5-3-16)25-15-17(14-21(25)26)22(27)24-12-8-20(9-13-24)28-19-6-10-23-11-7-19/h2-7,10-11,17,20H,8-9,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZNAMZTARBNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.36 g/mol

- CAS Number : 845305-83-1

The compound features a pyridine ring, a piperidine moiety, and a pyrrolidinone structure, which contribute to its pharmacological profile.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through modulation of various biological pathways:

- CYP Enzyme Inhibition : It has been identified as a strong inhibitor of cytochrome P450 enzymes, particularly CYP51 and CYP5122A1, which are crucial in sterol biosynthesis in pathogenic organisms such as Leishmania . This inhibition can disrupt the growth and proliferation of these pathogens.

- Antiproliferative Effects : Studies have shown that the compound can inhibit the proliferation of Leishmania donovani promastigotes, with effective concentrations in the low micromolar range. This suggests potential therapeutic applications in treating leishmaniasis .

- Selectivity Profiles : Variants of this compound have demonstrated selectivity for different CYP enzymes, indicating potential for tailored therapeutic interventions with reduced side effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components. The presence of the pyridine and piperidine rings appears to enhance its binding affinity to target enzymes. Modifications to these rings can lead to variations in potency and selectivity against specific biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Pyridine Ring | Enhances enzyme binding |

| Piperidine Moiety | Increases bioavailability |

| Carbonyl Group | Critical for interaction with active sites |

Case Study 1: Antileishmanial Activity

In a recent study, analogs derived from this compound were evaluated for their antileishmanial activity. The most potent analogs exhibited IC50 values below 1 µM against L. donovani promastigotes, highlighting their potential as lead compounds for further development .

Case Study 2: CYP Enzyme Inhibition

Another study focused on the inhibition profiles of various derivatives against CYP51 and CYP5122A1. The results showed that while some derivatives were potent inhibitors of CYP51, others displayed selective inhibition towards CYP5122A1, suggesting a pathway for developing selective inhibitors with minimized off-target effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structured comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Anti-Alzheimer’s Potential: The target compound’s piperidine-carbonyl group aligns with donepezil-like AChE inhibitors . Pyridin-4-yloxy vs. pyridazin-3-yloxy (BK14018): Pyridine’s lower polarity may enhance CNS bioavailability compared to pyridazine .

Cardiovascular Applications: Unlike S-61 and S-73 (α1-adrenolytic agents with piperazine-butyl linkers), the target compound’s piperidine-carbonyl group suggests a different binding mode, possibly favoring CNS over peripheral targets.

Synthetic Feasibility :

- The compound’s synthesis likely parallels methods for BK14018, employing coupling reactions between substituted piperidines and pyrrolidin-2-one precursors, catalyzed by acids like p-toluenesulfonic acid .

Drug-Likeness :

- Computational models (e.g., Rule of Five) predict favorable oral bioavailability due to moderate molecular weight (<500 Da) and balanced LogP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.